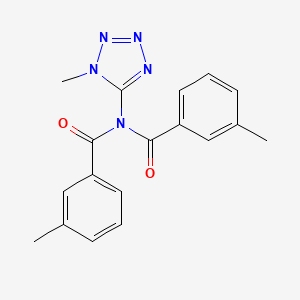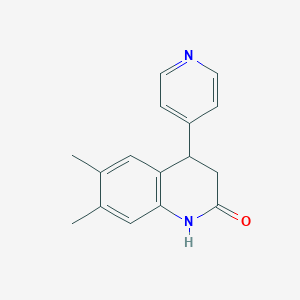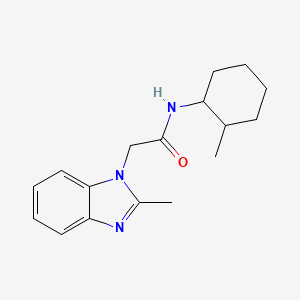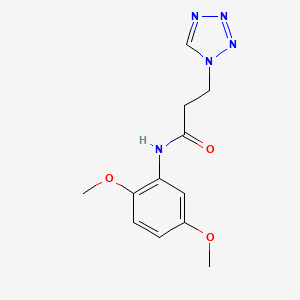![molecular formula C14H17N3O3 B4412106 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B4412106.png)
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine
Übersicht
Beschreibung
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine, also known as DMXAA, is a small molecule that has been extensively studied for its potential in cancer treatment. DMXAA has shown promising results in preclinical studies, and several clinical trials have been conducted to evaluate its efficacy and safety in cancer patients.
Wirkmechanismus
The mechanism of action of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine is complex and not fully understood. This compound has been shown to activate the immune system by inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). These cytokines can stimulate the immune system to attack tumor cells directly or indirectly through the activation of immune cells, such as natural killer cells and T cells.
This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. This compound can inhibit angiogenesis by reducing the production of vascular endothelial growth factor (VEGF), a protein that promotes the growth of new blood vessels.
Finally, this compound can induce tumor cell apoptosis, a process by which cancer cells undergo programmed cell death. This compound can induce apoptosis by activating the mitochondrial pathway, which leads to the release of pro-apoptotic proteins and the activation of caspases, enzymes that cleave proteins and trigger cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models and cancer patients. This compound can induce the production of cytokines, such as TNF-α and IFN-γ, which can activate the immune system and lead to tumor cell death. This compound can also reduce the production of VEGF, which can inhibit angiogenesis and reduce tumor growth.
However, this compound can also have side effects, such as fever, chills, and flu-like symptoms, which are thought to be related to the activation of the immune system. This compound can also cause liver toxicity, which has been observed in animal models and cancer patients.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine has several advantages for lab experiments. This compound is a small molecule, which makes it easy to synthesize and modify for structure-activity relationship studies. This compound has also been extensively studied in preclinical models, which provides a wealth of information on its mechanism of action and potential therapeutic applications.
However, this compound also has limitations for lab experiments. This compound can be difficult to work with due to its low solubility in water and organic solvents. This compound can also have variable potency and efficacy depending on the cancer type and experimental conditions, which can make it challenging to interpret the results of lab experiments.
Zukünftige Richtungen
There are several future directions for N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine research. One direction is to evaluate the efficacy and safety of this compound in combination with other cancer treatments, such as chemotherapy and immunotherapy. Another direction is to identify biomarkers that can predict the response to this compound and optimize patient selection criteria.
Finally, there is a need to develop new analogs of this compound with improved potency, efficacy, and safety profiles. These analogs can be designed to target specific cancer types or mechanisms of action, which can improve the therapeutic index of this compound and reduce its side effects.
Wissenschaftliche Forschungsanwendungen
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine has been extensively studied for its potential in cancer treatment. Preclinical studies have shown that this compound has potent antitumor activity against a wide range of cancer types, including lung, breast, colon, and melanoma. This compound has been shown to induce tumor cell death through multiple mechanisms, including the activation of the immune system, the inhibition of angiogenesis, and the induction of tumor cell apoptosis.
Several clinical trials have been conducted to evaluate the efficacy and safety of this compound in cancer patients. However, the results of these trials have been mixed, and further studies are needed to determine the optimal dosing and patient selection criteria for this compound.
Eigenschaften
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-4-7-15-9-13-16-14(17-20-13)10-5-6-11(18-2)12(8-10)19-3/h4-6,8,15H,1,7,9H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMARLQWNJHDEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CNCC=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B4412035.png)
![N-cyclopentyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4412037.png)

![N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B4412043.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-fluorobenzamide](/img/structure/B4412056.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4412062.png)

![ethyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4412073.png)
![6-(4-propoxyphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4412079.png)
![2-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B4412085.png)
![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4412094.png)
![1-(4-methoxyphenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4412103.png)